molecular formula C23H23BrFNO2 B8263885 N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine

N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine

Cat. No.: B8263885
M. Wt: 444.3 g/mol
InChI Key: PKIHBJVSEFHLTQ-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine is an organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of bromine, fluorine, and methoxyphenyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    N-alkylation: The N,N-bis[(4-methoxyphenyl)methyl] group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Carbonyl or carboxyl derivatives

    Reduction: Amine or alcohol derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a lead compound for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The methoxyphenyl groups may contribute to its overall hydrophobicity and ability to penetrate biological membranes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-fluoroaniline
  • N,N-bis[(4-methoxyphenyl)methyl]aniline
  • 5-methylaniline

Uniqueness

N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine is unique due to the combination of bromine, fluorine, and methoxyphenyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

3-bromo-2-fluoro-N,N-bis[(4-methoxyphenyl)methyl]-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrFNO2/c1-16-12-21(24)23(25)22(13-16)26(14-17-4-8-19(27-2)9-5-17)15-18-6-10-20(28-3)11-7-18/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIHBJVSEFHLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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